molecular formula C11H20O2 B1638263 4-Undecenoic acid

4-Undecenoic acid

Cat. No.: B1638263
M. Wt: 184.27 g/mol
InChI Key: KHDNXEYJITXOKI-BQYQJAHWSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-undecenoic acid is a medium-chain fatty acid.

Scientific Research Applications

Antifungal Applications

4-Undecenoic acid is primarily recognized for its antifungal properties, particularly against dermatophyte infections. Research has demonstrated its efficacy in treating conditions such as athlete's foot and ringworm. A systematic review indicated that undecylenic acid is effective when compared to placebo treatments, showcasing a pooled relative risk of failure to cure of 0.28 in trials involving this compound . The mechanism of action involves inhibiting the morphogenesis of Candida albicans, a common fungal pathogen. Specifically, it disrupts the transition from yeast to hyphal forms, which are associated with increased virulence and infection severity .

Table 1: Efficacy of this compound in Antifungal Treatments

Treatment TypeCure Rate (%)Relative Risk of Failure to Cure
Undecylenic Acid vs. Placebo46.10.28
Allylamines vs. AzolesVaries0.88

Anticancer Potential

Recent studies have explored the potential anticancer properties of this compound. A novel formulation combining undecylenic acid with L-arginine (termed GS-1) has shown promising results in inducing apoptosis in tumor cells. This formulation facilitates the solubilization of undecylenic acid in aqueous environments, enhancing its bioavailability and therapeutic efficacy . The mechanism involves caspase-dependent pathways leading to cell death and a reduction in mitochondrial membrane potential .

Case Study: GS-1 Formulation

  • Objective : Evaluate the cytotoxic effects of GS-1 on tumor cells.
  • Method : In vitro assays were conducted to assess cell viability and apoptosis markers.
  • Results : GS-1 induced significant tumor cell death, demonstrating the potential for further development as an anticancer therapeutic.

Materials Science Applications

In addition to its biological applications, this compound serves as a bifunctional compound in materials science. It has been utilized as a linking molecule in the fabrication of silicon-based biosensors. The terminal double bond of undecylenic acid allows for the formation of stable Si-C bonds with silicon surfaces, facilitating the attachment of biomolecules such as proteins . This application highlights the versatility of undecylenic acid beyond traditional medicinal uses.

Properties

Molecular Formula

C11H20O2

Molecular Weight

184.27 g/mol

IUPAC Name

(E)-undec-4-enoic acid

InChI

InChI=1S/C11H20O2/c1-2-3-4-5-6-7-8-9-10-11(12)13/h7-8H,2-6,9-10H2,1H3,(H,12,13)/b8-7+

InChI Key

KHDNXEYJITXOKI-BQYQJAHWSA-N

SMILES

CCCCCCC=CCCC(=O)O

Isomeric SMILES

CCCCCC/C=C/CCC(=O)O

Canonical SMILES

CCCCCCC=CCCC(=O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Undecenoic acid
Reactant of Route 2
Reactant of Route 2
4-Undecenoic acid
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
4-Undecenoic acid
Reactant of Route 4
Reactant of Route 4
4-Undecenoic acid
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
4-Undecenoic acid
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
4-Undecenoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.